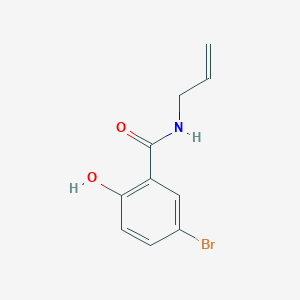

n-Allyl-5-bromo-2-hydroxybenzamide

Description

Overview of the Benzamide (B126) and Salicylamide (B354443) Chemical Scaffold in Contemporary Medicinal Chemistry

Benzamides and their ortho-hydroxylated counterparts, salicylamides, represent privileged scaffolds in the realm of medicinal chemistry. These structural motifs are integral components of a wide array of therapeutic agents, demonstrating diverse biological activities. The versatility of the benzamide scaffold is highlighted by its presence in drugs targeting various conditions, including those affecting the gut. researchgate.net Salicylamides, a subclass of benzamides, are particularly noteworthy. researchgate.net Salicylamide itself is a non-prescription drug known for its pain-relieving and fever-reducing properties, functioning in a manner similar to aspirin. wikipedia.org The core structure of salicylamide has been a fertile ground for the development of numerous derivatives with a broad range of medicinal applications. wikipedia.orgblogspot.com The ortho-hydroxy group is considered crucial for the biological activity of salicylamides. blogspot.com The combination of a salicylamide scaffold with other pharmacophores, such as sulfonamides, has been explored to create hybrid molecules with potential dual-inhibitory functions. tandfonline.com

Significance of Halogenated Benzamide Derivatives in Chemical Biology

The introduction of halogen atoms into a molecular structure, a process known as halogenation, is a powerful strategy in medicinal chemistry and chemical biology to modulate a compound's properties. acs.orgacs.org Halogen bonding, a noncovalent interaction involving a halogen atom, is increasingly recognized for its significant role in drug-target binding and can enhance the affinity and specificity of a ligand for its protein target. acs.orgacs.org

Halogenated benzamide derivatives have demonstrated a wide spectrum of biological activities. For instance, the incorporation of bromine into a salicylamide structure has been a strategy in the synthesis of new compounds with potential biological applications. researchgate.net Specifically, 5-bromosalicylamide (B1265511) derivatives have been synthesized and characterized with the expectation of enhanced biological activity. researchgate.net The presence of halogens can also influence a molecule's metabolic stability and ability to cross cell membranes. acs.org Research into halogenated marine natural products has revealed a wealth of compounds with antibacterial, antifungal, antiviral, and antitumor activities, further underscoring the importance of halogenation in discovering new bioactive agents. nih.gov

Role of the Allyl Moiety in Molecular Design and Reactivity

The allyl group, characterized by the structure CH2=CHCH2-, is a valuable functional group in molecular design and organic synthesis. taylorandfrancis.com It is found in numerous natural products, many of which exhibit significant biological activities, including anticancer properties. nih.govacs.orgacs.org The inclusion of an allyl group can increase the lipophilicity of a molecule, potentially improving its ability to penetrate biological membranes. nih.gov

From a reactivity standpoint, the allyl group is versatile and can participate in a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures. researchgate.net For example, the allyl group can be a key reactant in the formation of epoxides, diols, and other cyclic compounds. taylorandfrancis.com In the context of drug design, the allyl moiety can act as a reactive handle or a pharmacophore that interacts with specific biological targets. acs.org The ability of certain allylic compounds to interact with key amino acids, such as cysteine, in the active sites of proteins can lead to the modulation of enzyme activity. acs.org

Research Rationale and Scope for N-Allyl-5-bromo-2-hydroxybenzamide

The scientific interest in this compound stems from the strategic combination of its three core structural components: the salicylamide scaffold, the bromine substituent, and the N-allyl group. The salicylamide core provides a well-established platform with known biological relevance. wikipedia.orgblogspot.com The bromine atom at the 5-position is introduced to potentially enhance biological activity through mechanisms like halogen bonding and improved pharmacokinetic properties. acs.orgresearchgate.net The N-allyl group further functionalizes the molecule, offering a site for potential covalent interactions and increasing its structural complexity and lipophilicity. nih.govacs.org

The investigation into this compound is therefore driven by the hypothesis that the synergistic combination of these three moieties will result in a molecule with unique chemical and biological properties. Research on similar structures, such as other 5-bromosalicylamide derivatives and various allyl-containing compounds, provides a strong foundation for exploring the potential of this compound. researchgate.netnih.gov The primary scope of research on this compound involves its synthesis, chemical characterization, and the exploration of its potential biological activities. The synthesis of related 5-bromo-2-hydroxy-benzamide derivatives has been reported, providing potential pathways for the creation of this compound. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

5-bromo-2-hydroxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H10BrNO2/c1-2-5-12-10(14)8-6-7(11)3-4-9(8)13/h2-4,6,13H,1,5H2,(H,12,14) |

InChI Key |

HGJCILCORZAJDP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Allyl 5 Bromo 2 Hydroxybenzamide

Retrosynthetic Analysis of N-Allyl-5-bromo-2-hydroxybenzamide

A retrosynthetic analysis of this compound reveals two primary disconnection points that guide its synthetic planning. The most logical disconnections are at the amide bond and the carbon-bromine bond on the aromatic ring.

Amide Bond Disconnection: This primary disconnection breaks the molecule into 5-bromo-2-hydroxybenzoic acid and allylamine (B125299). 5-bromo-2-hydroxybenzoic acid, a key intermediate, can be synthesized from the commercially available 2-hydroxybenzoic acid (salicylic acid) through electrophilic bromination. Allylamine is also a readily available commercial reagent. This pathway involves forming the brominated salicylic (B10762653) acid derivative first, followed by an amidation reaction with allylamine.

Aryl-Bromine Bond Disconnection: An alternative strategy involves disconnecting the C-Br bond first. This approach leads to the precursor N-allyl-2-hydroxybenzamide (N-allylsalicylamide). This intermediate would then undergo regioselective bromination at the 5-position to yield the final product. The synthesis of N-allylsalicylamide itself starts from salicylic acid or its derivatives, which are reacted with allylamine.

These two approaches form the foundation for the various synthetic strategies discussed in the following sections.

Precursor Synthesis Strategies

The successful synthesis of this compound relies on the efficient preparation of its key precursors. The following sections detail the common strategies for creating the brominated salicylamide (B354443) core and for introducing the N-allyl group.

Synthesis of the 5-Bromo-2-hydroxybenzamide Core from Precursor Materials

Direct bromination of salicylamide is a common method for introducing the bromine atom onto the aromatic ring. The hydroxyl and amide groups are ortho-, para-directing, making the 5-position susceptible to electrophilic substitution.

The reaction typically involves treating salicylamide with a brominating agent. Studies have shown that reagents like N-Bromosuccinimide (NBS) or elemental bromine can be used. The choice of solvent and reaction conditions is crucial to control the regioselectivity and prevent the formation of poly-brominated byproducts. google.comacs.orgechemi.com For instance, the use of acetic acid as a solvent has been reported for the bromination of similar structures. google.com The kinetics of brominating salicylic acid, a related precursor, have been studied, showing a second-order reaction, first order with respect to both salicylic acid and bromine. asianpubs.org

| Reactant | Brominating Agent | Solvent | Conditions | Yield | Reference |

| Salicylamide | Bromine | Acetic Acid | Not specified | 93.2% | google.com |

| Salicylic Acid | Bromine (from KBrO₃/H₂SO₄) | Aqueous | Not specified | Not specified | asianpubs.org |

An alternative pathway to the 5-bromo-2-hydroxybenzamide core begins with a brominated phenolic aldehyde, specifically 5-bromosalicylaldehyde (B98134). lew.ro This intermediate can then be converted to the target benzamide (B126). lew.ro

The synthesis of 5-bromosalicylaldehyde often starts from salicylaldehyde (B1680747) (o-hydroxybenzaldehyde), which is brominated using a solution of liquid bromine in a solvent like carbon tetrachloride. google.com One patented method reports a yield of 76.9% for this step. google.com

Once 5-bromosalicylaldehyde is obtained, it needs to be converted into a benzamide. This typically involves a two-step process:

Oxidation: The aldehyde group is first oxidized to a carboxylic acid (5-bromo-2-hydroxybenzoic acid). Various oxidizing agents can be employed for this transformation.

Amidation: The resulting carboxylic acid is then activated (e.g., by converting it to an acyl chloride or using coupling agents) and reacted with ammonia (B1221849) or an ammonia source to form the primary amide, 5-bromo-2-hydroxybenzamide.

This multi-step approach offers an alternative route, particularly if the starting brominated aldehyde is readily available or if direct bromination of salicylamide proves to be low-yielding or difficult to control. mdpi.com

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Salicylaldehyde | Liquid Bromine / CCl₄ | 5-Bromosalicylaldehyde | 76.9% | google.com |

| 5-Bromosalicylaldehyde | 1. Oxidation 2. Amidation | 5-Bromo-2-hydroxybenzamide | Not specified | lew.romdpi.com |

Introduction of the N-Allyl Moiety via Amination or Alkylation

The final key step in the synthesis is the attachment of the allyl group to the amide nitrogen. This can be accomplished either by building the amide bond with allylamine or by alkylating a pre-existing amide.

This can be achieved by reacting an activated form of 5-bromo-2-hydroxybenzoic acid (such as its acyl chloride) with allylamine. This is a direct amidation reaction. Alternatively, methods for preparing salicylamides from alkyl esters of salicylic acid and amines have been developed, which could be adapted for this synthesis. google.com

Another approach involves the N-alkylation of pre-synthesized 5-bromo-2-hydroxybenzamide with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is required to deprotonate the amide nitrogen, making it nucleophilic enough to attack the allyl halide.

N-Alkylation of Amide Nitrogen with Allylating Reagents

One theoretical approach to the synthesis of this compound involves the N-alkylation of a pre-formed 5-bromo-2-hydroxybenzamide scaffold. This method separates the amide bond formation from the introduction of the allyl group. The general strategy would involve the deprotonation of the amide nitrogen in 5-bromo-2-hydroxybenzamide, followed by nucleophilic attack on an allyl halide, such as allyl bromide.

A general procedure for such an alkylation on a similar sulfonamide system involves dissolving the parent amide in a polar aprotic solvent like N,N-dimethylformamide (DMF) and treating it with a base, such as lithium hydride (LiH), to generate the corresponding anion. nih.gov The allylating reagent (e.g., allyl bromide) is then added to the reaction mixture. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). This method, while plausible, requires the initial synthesis of 5-bromo-2-hydroxybenzamide and careful control of reaction conditions to avoid competing O-alkylation at the phenolic hydroxyl group.

Direct Synthesis Approaches for this compound

More direct and commonly employed methods for synthesizing this compound involve the formation of the amide bond as the key step.

Amidation Reactions Utilizing 5-Bromo-2-hydroxybenzoic Acid or its Derivatives with Allylamine

The most straightforward and widely used method for the synthesis of this compound is the direct condensation of 5-bromo-2-hydroxybenzoic acid with allylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to a more reactive acyl chloride. Alternatively, coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed in the presence of a base to promote the amidation. The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The resulting this compound can then be isolated and purified using standard techniques like recrystallization or column chromatography.

N-Alkylation Strategies on the Benzamide Nitrogen Atom

While direct amidation is more common, N-alkylation strategies remain a viable, albeit less direct, synthetic route. This pathway begins with the synthesis of 5-bromo-2-hydroxybenzamide. researchgate.net This intermediate is then subjected to alkylation. To achieve selective N-alkylation over O-alkylation of the phenolic hydroxyl group, the hydroxyl group may first need to be protected with a suitable protecting group. Following protection, the amide nitrogen can be deprotonated with a base (e.g., sodium hydride) and reacted with an allyl halide. The final step would involve the deprotection of the phenolic hydroxyl group to yield the target compound. The multi-step nature of this approach makes it less efficient than direct amidation.

Derivatization Chemistry of this compound and its Analogues

The presence of three distinct functional moieties—the phenolic hydroxyl group, the allyl group, and the aromatic ring—makes this compound a versatile platform for synthesizing a variety of derivatives.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. It can undergo various reactions to produce ethers and esters. For instance, in related 2-hydroxy-benzamide structures, the phenolic group has been reacted with α-halogenated acid esters to form ether-linked esters, which are then converted to hydrazides. researchgate.net

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halides (e.g., methyl iodide), Base (e.g., K₂CO₃) | Alkoxybenzamides |

| Esterification | Acyl chlorides, Anhydrides | Acyloxybenzamides |

| Ether Synthesis | Methyl/ethyl α-halogenated acid esters | Carboxymethoxy-benzamide esters researchgate.net |

Functionalization of the Allyl Moiety

The allyl group's carbon-carbon double bond is amenable to a wide range of addition and transformation reactions, allowing for significant structural diversification. mdpi.com The reactivity of the allyl group is a cornerstone of "allyl chemistry," enabling the introduction of various functionalities. mdpi.com

Common transformations include:

Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or subjected to dihydroxylation to yield a diol using osmium tetroxide or cold, dilute potassium permanganate.

Reduction: Catalytic hydrogenation can reduce the allyl group to a propyl group.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond yields a dihalo-propyl derivative.

Thiol-ene Addition: The photo-initiated thiol-ene reaction allows for the addition of various alkyl thiols across the double bond, enabling the tuning of properties like lipophilicity. mdpi.com

Knoevenagel Condensation: While not a direct functionalization of the allyl group itself, related structures with allyl groups attached to nitrogen atoms in heterocyclic rings have been synthesized using Knoevenagel condensation, demonstrating the compatibility of the allyl group with various reaction conditions. mdpi.com

| Reaction Type | Reagents | Functional Group Formed |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol |

| Epoxidation | m-CPBA | Epoxide |

| Hydrogenation | H₂, Pd/C | Propyl group |

| Thiol-ene Reaction | Alkyl thiols, Photoinitiator | Thioether mdpi.com |

Electrophilic Aromatic Substitution on the Brominated Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group. However, the presence of the bromine atom and the amide group will influence the regioselectivity of further substitutions. While the provided literature does not specifically detail electrophilic aromatic substitution reactions on this compound, related compounds like 5-bromo-1,2,3-triazines undergo nucleophilic aromatic substitution (SNAr) with phenols. acs.org This highlights the reactivity of the halogenated ring, though under different mechanistic pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

The bromine atom on the benzene ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins under mild conditions. wikipedia.orgnih.gov The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org While a specific application to this compound is not detailed, the reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its tolerance for nearby amine and hydroxyl groups. nih.gov

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for creating C(sp²)-C(sp) bonds and is conducted under mild conditions, often at room temperature with an amine base. wikipedia.orglibretexts.org The scope of the Sonogashira reaction is broad, and it has been successfully applied to bromoindoles and even peptidic aryl bromides. researchgate.netresearchgate.net This suggests that this compound would be a suitable substrate for coupling with various alkynes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. organic-chemistry.org This reaction is highly versatile, allowing for the synthesis of a wide range of aryl amines from primary or secondary amines. organic-chemistry.org Given the successful application of this methodology to various aryl bromides, it is a viable route for the N-arylation of this compound at the bromine position. organic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl halide + Organoboron compound | Palladium catalyst and a base | Mild conditions, tolerant of various functional groups, low toxicity. wikipedia.orgnih.gov |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, and a base | Mild conditions, often at room temperature, forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Aryl halide/pseudohalide + Amine | Palladium catalyst and a base | Forms C-N bonds, wide scope of amines can be used. organic-chemistry.org |

Chemical Modifications of the Amide Linkage (e.g., Hydrolysis, N-Alkylation, Acylation)

The amide linkage in this compound can be subjected to various chemical modifications.

Hydrolysis of the amide bond, typically under acidic or basic conditions, would lead to the formation of 5-bromosalicylic acid and allylamine.

N-Alkylation of the amide nitrogen can be achieved under appropriate conditions. For instance, the alkylation of 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides using a base like lithium hydride in DMF has been reported. nih.gov A similar approach could potentially be used for the N-alkylation of this compound.

*Acylation of the amide nitrogen is also a possible transformation. While specific examples for this compound are not provided, acylation reactions of related structures, such as the protection of the amino group of 5-bromo-2-aminobenzimidazole with acetic anhydride, have been documented. mdpi.com

Reaction Optimization and Process Intensification Studies for this compound Synthesis

While specific studies on the reaction optimization and process intensification for the synthesis of this compound are not detailed in the provided search results, general principles can be applied. For instance, in the synthesis of related salicylamides, process improvements have been achieved by using alternative catalysts and solvent systems. An improved process for the synthesis of 5-(N,N-dibenzylglycyl)salicylamide involved using a NaCl-AlCl₃ molten salt system for the Friedel-Crafts acylation step, which acted as both a catalyst and a solvent. researchgate.netoriprobe.com Furthermore, the bromination step was carried out in an oxidizing bromide system of Br₂/H₂O₂. oriprobe.com Such strategies, focusing on greener solvents, efficient catalysts, and streamlined reaction steps, could be adapted to optimize the synthesis of this compound.

Spectroscopic and Structural Analysis of this compound

The characterization of related compounds, such as other derivatives of 5-bromo-2-hydroxybenzamide and N-allylbenzamide, is documented. For instance, studies on various 5-bromosalicylamide (B1265511) derivatives confirm the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to verify their structures. researchgate.net However, specific chemical shifts, coupling constants, and vibrational frequencies for the N-allyl substituted version are not provided.

To provide a comprehensive analysis as requested, direct experimental measurement or access to a publication detailing the synthesis and characterization of this compound would be necessary. Without this primary data, any discussion on its specific spectroscopic features would be purely theoretical and based on analogous structures, which falls outside the scope of providing detailed, research-based findings for the target molecule.

Spectroscopic and Structural Elucidation of N Allyl 5 Bromo 2 Hydroxybenzamide

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy

Expected characteristic Raman shifts would include:

Vibrations from the aromatic ring, including C-C stretching and C-H bending modes.

The C=O stretching frequency of the amide group.

Vibrational modes associated with the allyl group, such as C=C stretching and =C-H bending.

The C-Br stretching vibration, typically found at lower wavenumbers.

By correlating the observed Raman bands with theoretical calculations, such as those performed using Density Functional Theory (DFT), a comprehensive understanding of the molecule's vibrational characteristics can be achieved. This approach has been successfully applied to precursors like 5-Bromo-2-Hydroxybenzaldehyde (5-BSA), where DFT has been used to analyze vibrational modes and molecular stability nih.gov.

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For a molecule like N-Allyl-5-bromo-2-hydroxybenzamide, soft ionization techniques are particularly crucial to prevent fragmentation and observe the intact molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₀BrNO₂), the theoretical monoisotopic mass can be calculated. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by approximately 2 Da. This pattern is a definitive indicator of a monobrominated compound.

While specific experimental HRMS data for the title compound is not published, the computed values serve as a benchmark for experimental verification.

Table 1: Calculated HRMS Data for this compound (C₁₀H₁₀BrNO₂)

| Ion Formula | Isotope Composition | Calculated Mass (Da) |

|---|---|---|

| [C₁₀H₁₀⁷⁹BrNO₂]⁺ | C=10, H=10, Br=1, N=1, O=2 | 269.9949 |

Data calculated based on IUPAC atomic weights and isotopic abundances.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov It is particularly well-suited for analyzing thermally labile or polar molecules like this compound. In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized, most commonly through protonation.

For this compound, analysis via ESI in positive ion mode would be expected to yield the protonated molecular ion, [M+H]⁺. Studies on related 5-bromo-2-hydroxy-benzamide derivatives have successfully employed the positive electrospray ionization (+ESI) technique to confirm their structural identity and elemental composition. researchgate.net The detection of the characteristic isotopic doublet for the [M+H]⁺ ion (at m/z ~271.0 and ~273.0) would confirm both the molecular weight and the presence of a single bromine atom. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption wavelengths are characteristic of the chromophores present in the structure. The this compound molecule contains a substituted benzene (B151609) ring, which is a primary chromophore.

Experimental studies on the precursor, 5-Bromo-2-Hydroxybenzaldehyde (5-BSA), have identified its principal electronic transitions. nih.gov The electronic spectrum of 5-BSA shows absorption maxima that are influenced by the solvent environment. nih.gov

Table 2: Experimental UV-Vis Absorption Data for 5-Bromo-2-Hydroxybenzaldehyde (5-BSA) in Chloroform

| Transition | Wavelength (λmax, nm) |

|---|---|

| π → π* | 258 |

| n → π* | 335 |

Data sourced from a comprehensive experimental and theoretical analysis of 5-BSA. nih.gov

The structure of this compound is derived from 5-BSA by converting the aldehyde group into an N-allylamide group. This modification introduces an amide auxochrome and an isolated allyl group. The amide group's lone pair on the nitrogen can interact with the benzene ring's π-system, which typically leads to a bathochromic (red) shift in the π → π* transition compared to the parent aldehyde. The analysis of related Schiff base derivatives also shows strong n-π* and π-π* transitions. researchgate.net Therefore, the UV-Vis spectrum of the title compound is expected to show characteristic absorption bands corresponding to these electronic transitions, modulated by the electronic effects of the bromo, hydroxyl, and N-allylamide substituents.

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Methodology and Data Collection

While a solved crystal structure for this compound is not currently available in public databases, the methodologies for its analysis can be detailed based on studies of its close analogues, such as hydrazone derivatives of 5-bromosalicylaldehyde (B98134). researchgate.netresearchgate.net

The process begins with the growth of a high-quality single crystal, often achieved by slow evaporation of a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Data is collected at a controlled temperature, often a cryogenic temperature like 150 K, to minimize thermal vibrations and improve data quality. researchgate.net

The diffraction data consists of a set of reflections whose intensities are measured and processed. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². In the crystal structures of analogues, molecules are often linked by extensive hydrogen bonding networks, involving the hydroxyl and amide groups, which dictate the crystal packing. researchgate.netresearchgate.net

Table 3: Representative Crystal Data Collection and Refinement Parameters for an Analogue, (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂BrN₃O₃ |

| Formula Weight | 338.16 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| R-factor (R1) | 0.0355 |

| wR2 (all data) | 0.0964 |

Data sourced from the crystallographic study of a closely related hydrazone derivative. researchgate.net

Table 4: Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-Hydroxybenzaldehyde (5-BSA) |

| (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate |

| (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate |

| 5-bromo-2-hydroxy-benzamide |

Computational and Theoretical Chemistry Investigations of N Allyl 5 Bromo 2 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic structure and behavior of molecules. These in silico studies can predict a wide range of properties, complementing and guiding experimental research.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational quantum chemistry due to its balance of accuracy and computational cost. nih.gov This method is used to investigate the electronic structure of molecules, providing information about their geometry, stability, and reactivity. mdpi.comnih.gov For n-Allyl-5-bromo-2-hydroxybenzamide, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to ensure a precise description of the electronic density. nih.gov

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its allyl group, a conformational analysis would be essential. This involves exploring different spatial orientations (conformers) of the allyl group relative to the benzamide (B126) core to identify the global minimum energy structure. The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data if available. nih.gov

Illustrative Data Table: Optimized Geometric Parameters (Note: The following data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | 1.910 |

| C=O | 1.250 | |

| N-H | 1.015 | |

| O-H | 0.980 | |

| C-N (amide) | 1.360 | |

| C-C (allyl) | 1.510 | |

| C=C (allyl) | 1.340 | |

| Bond Angle | C-C-N (amide) | 115.0 |

| C-N-H (amide) | 121.0 | |

| C-O-H | 108.5 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: The following data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the searched literature.)

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The different colors on the MEP map indicate the electrostatic potential: red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas indicate neutral potential. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, and positive potential around the amide and hydroxyl hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. researchgate.net This analysis helps in understanding intramolecular hydrogen bonding, hyperconjugation, and the nature of chemical bonds (covalent vs. ionic character). For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of oxygen and the aromatic ring, as well as the nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Illustrative Data Table: NBO Analysis of Key Interactions (Note: The following data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the searched literature.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | σ(C-C) (ring) | 3.5 |

| LP(2) O (carbonyl) | σ(N-C) (amide) | 2.8 |

| π(C=C) (ring) | π(C=C) (ring) | 20.5 |

| π(C=C) (allyl) | π(C=O) | 1.5 |

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β). mdpi.com The magnitude of β is an indicator of the second-order NLO response. Molecules with significant intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger NLO responses. mdpi.com A computational study of this compound would involve calculating its dipole moment, polarizability, and first hyperpolarizability to assess its potential as an NLO material.

Illustrative Data Table: Calculated NLO Properties (Note: The following data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the searched literature.)

| Parameter | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Ab Initio Methods for Accurate Electronic Structure Calculations

Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, are instrumental in determining the accurate electronic structure of molecules. For compounds related to this compound, Density Functional Theory (DFT) has been a primary tool. nih.gov

In a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, optimization and frequency calculations were performed using the GAUSSIAN 09 software package. nih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional was employed along with the 6-311++G(d,p) basis set. nih.gov This level of theory is well-suited for providing a reliable description of the electronic structure and geometry of such organic molecules.

The optimized structure obtained from these calculations represents the molecule at its lowest energy state on the potential energy surface, confirmed by the absence of imaginary frequencies. nih.gov The electronic properties, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. In the case of 5-Bromo-2-Hydroxybenzaldehyde, the MEP graph reveals the most negative region, susceptible to electrophilic attack, is located around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. nih.gov Conversely, the most positive center with the lowest electron density is also identified, providing insights into potential sites for nucleophilic attack. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a powerful computational technique that complements experimental spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy. By calculating the vibrational modes of a molecule, researchers can assign and interpret the peaks observed in experimental spectra.

For the related compound 5-Bromo-2-Hydroxybenzaldehyde, a molecule with 39 fundamental vibrational modes, theoretical vibrational frequencies were calculated using the DFT/B3LYP/6-311++G(d,p) method. nih.gov The calculated frequencies are often scaled to better correlate with experimental data, accounting for the approximations inherent in the theoretical model.

Key vibrational frequencies for the core structure are summarized in the table below, based on the analysis of 5-Bromo-2-Hydroxybenzaldehyde. nih.gov These correlations are expected to be highly relevant for interpreting the vibrational spectrum of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency Range (cm⁻¹) | Assignment |

| O-H Stretch | 3684 | 3600 - 3700 | Stretching vibration of the hydroxyl group. |

| C-H Stretch (Aromatic) | 2861 - 3078 | 3000 - 3110 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=O Stretch | 1687 | 1600 - 1700 | Stretching vibration of the carbonyl group. |

| C-C Stretch (Aromatic) | 1048 - 1568 | 800 - 1300 | Stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

Molecular Modeling and Simulation

Molecular Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not detailed in the available literature, studies on its structural analogs have demonstrated the utility of this approach. nih.govresearchgate.net For instance, molecular docking has been performed on derivatives of 5-Bromo-2-Hydroxybenzaldehyde to explore their interactions with various proteins, providing insights into their potential biological activities. nih.govresearchgate.net These studies help in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

The general workflow for such a study involves:

Preparation of the 3D structure of the ligand and the target protein.

Defining the binding site on the protein.

Using a docking algorithm to generate a series of possible binding poses.

Scoring the poses to identify the most favorable binding mode.

Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. These simulations can assess the stability of the docked complex and provide a more detailed understanding of the binding interactions.

Following molecular docking, MD simulations have been performed on complexes of 5-Bromo-2-Hydroxybenzaldehyde derivatives with their protein targets. nih.govresearchgate.net These simulations can reveal:

The stability of the ligand within the binding pocket.

The flexibility of the ligand and the protein upon binding.

The key amino acid residues involved in the interaction.

The role of water molecules in mediating the binding.

The results of MD simulations are often analyzed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests a stable binding complex.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For this compound, in silico screening could be used to design and evaluate a virtual library of analogues. This process would involve:

Defining a scaffold, in this case, the this compound core.

Generating a virtual library of analogues by systematically modifying the scaffold with different functional groups.

Using molecular docking and other computational tools to predict the biological activity of the virtual compounds.

Selecting the most promising candidates for synthesis and experimental evaluation.

This approach allows for the exploration of a vast chemical space in a time and cost-effective manner.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between the descriptors and the observed activity or property.

A dataset of compounds with known biological activities.

Calculation of a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

Selection of the most relevant descriptors using statistical methods.

Development of a mathematical model (e.g., multiple linear regression, partial least squares) that relates the selected descriptors to the biological activity.

Validation of the model to ensure its predictive power.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. Similarly, QSPR models can be developed to predict important properties such as solubility, lipophilicity, and metabolic stability.

Based on the conducted research, there is currently no publicly available scientific literature detailing computational and theoretical chemistry investigations specifically focused on the mechanistic pathways of this compound's reactions.

Therefore, the requested article section "4.4. Mechanistic Investigations of Reaction Pathways via Computational Chemistry" cannot be generated with the required detailed research findings and data tables.

Pharmacological and Biological Research Applications of N Allyl 5 Bromo 2 Hydroxybenzamide Mechanistic, in Vitro, and in Silico Focus

Enzyme Inhibition Studies

The structural features of N-Allyl-5-bromo-2-hydroxybenzamide, particularly the salicylamide (B354443) group, suggest its potential as an enzyme inhibitor. This core is known to chelate metal ions, a mechanism central to the inhibition of several enzyme families.

Investigation of Specific Enzyme Targets

Research into compounds structurally related to this compound has revealed inhibitory activity against several key enzymes implicated in disease.

Histone Deacetylases (HDACs): The salicylamide moiety can function as a zinc-binding group, which is crucial for the catalytic activity of zinc-dependent enzymes like histone deacetylases. nih.gov A study on a novel salicylamide derivative, compound 5, demonstrated selective inhibition of class I HDAC isoforms (HDAC1, HDAC2, and HDAC3) over other classes. nih.gov This selectivity is significant as class I HDACs are major targets in cancer therapy. Molecular docking studies indicated that the salicylamide group coordinates with the active site zinc ion of HDAC2 in a bidentate fashion. nih.gov Furthermore, in silico studies of N-alkyl propanamides have suggested potential inhibitory activity against HDAC-6. mdpi.com

Receptor Tyrosine Kinases (EGFR/VEGFR2): While direct inhibition by this compound has not been reported, related bromo-substituted compounds have shown activity against pathways involving receptor tyrosine kinases. For instance, a 2-bromo-2',5'-dihydroxychalcone analogue was found to inhibit VEGF-induced ERK 1/2 phosphorylation, a key downstream signaling event of VEGFR2 activation. biorxiv.org Additionally, various heterocyclic compounds are being developed as potent VEGFR2 inhibitors, with some showing nanomolar efficacy in biochemical assays. nih.govnih.gov

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases crucial for tissue remodeling, and their dysregulation is linked to diseases like cancer. nih.govnih.gov Synthetic, low-molecular-weight MMP inhibitors often feature a structure that chelates the zinc ion in the active site. nih.gov While specific data on this compound is unavailable, the general strategy of using zinc-binding groups is a cornerstone of MMP inhibitor design. nih.govmdpi.comdovepress.com

Carbonic Anhydrase: Carbonic anhydrases are also metalloenzymes containing a zinc ion in their active site. nih.gov Although direct inhibitory studies on this compound are lacking, the potential for interaction with this enzyme class exists due to its metal-chelating salicylamide core.

Sirtuins: No direct research has been found linking this compound to sirtuin inhibition.

Table 1: In Vitro Enzyme Inhibition Data for Salicylamide and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound | Enzyme Target | IC50 (µM) | Cell Line/Assay Conditions | Source |

|---|---|---|---|---|

| Compound 5 (Salicylamide derivative) | HDAC1 | 22.2 | Enzymatic HDAC assay | nih.gov |

| Compound 5 (Salicylamide derivative) | HDAC2 | 27.3 | Enzymatic HDAC assay | nih.gov |

| Compound 5 (Salicylamide derivative) | HDAC3 | 7.9 | Enzymatic HDAC assay | nih.gov |

| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline Derivative (Compound 23j) | VEGFR-2 | 0.0037 | In vitro VEGFR-2 enzyme assay | nih.gov |

| 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamide derivative | VEGFR2 | Single-digit nM | Biochemical and cellular assays | nih.gov |

Mechanistic Enzymology through In Vitro Assays

The primary mechanism of enzyme inhibition for salicylamide-containing compounds, particularly against metalloenzymes like HDACs and MMPs, is through the chelation of the active site zinc ion by the ortho-hydroxy and amide groups. nih.govnih.gov In vitro enzymatic assays are crucial for determining the potency (e.g., IC50 values) and selectivity of these inhibitors against a panel of different enzymes. For instance, enzymatic HDAC assays are performed using a specific HDAC substrate and the respective enzyme, with the inhibitor's effect measured by a decrease in product formation. nih.gov Such assays have confirmed that a synthesized salicylamide derivative selectively inhibits class I HDACs. nih.gov

Receptor Binding and Modulation Studies

The benzamide (B126) scaffold is a well-established pharmacophore for targeting various G-protein coupled receptors (GPCRs). The N-allyl and bromo substitutions on the 2-hydroxybenzamide core of the title compound can significantly influence its binding affinity and selectivity for different receptor subtypes.

Ligand-Receptor Interaction Profiling via In Vitro Binding Assays

In vitro radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a known radiolabeled ligand by the test compound.

Dopamine (B1211576) Receptors: N-substituted benzamides are known for their affinity for dopamine receptors. nih.gov A study on ring C ortho-halogenated 1-phenyl-benzazepines revealed that N-allyl analogs displayed affinity for D1 and D5 dopamine receptors, although generally lower than their N-methyl counterparts. nih.gov These compounds showed selectivity for D1-like receptors (D1 and D5) over the D2 receptor. nih.gov

Serotonin (B10506) Receptors: N-substituted benzamides also exhibit binding affinity for serotonin (5-HT) receptors. nih.gov Specifically, they have been associated with 5-HT3 receptor binding. nih.gov Studies on related bromo-substituted indole (B1671886) alkaloids, such as 5-bromo-N,N-dimethyltryptamine, have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Furthermore, dual 5-HT1A and 5-HT7 receptor ligands have been developed from arylalkylpiperazine scaffolds. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): While there is no direct evidence of this compound binding to nAChRs, the receptor is known to be modulated by various endogenous and exogenous molecules in a noncompetitive manner. nih.gov The formation of nAChR binding sites is a complex process involving the assembly of different subunits. nih.gov

Adrenergic Receptors: No specific binding data for this compound at adrenergic receptors was identified in the reviewed literature.

Table 2: Receptor Binding Affinities (Ki in nM) for Structurally Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Analog Class | Receptor Target | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| N-allyl 1-phenyl-benzazepine (Compound 11a) | Dopamine D1 | 54 | nih.gov |

| N-allyl 1-phenyl-benzazepine (Compound 11a) | Dopamine D5 | 260 | nih.gov |

| 5-chloro-N,N-dimethyltryptamine (2c) | Serotonin 5-HT1A | High (nM range) | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine (2c) | Serotonin 5-HT2B | High (nM range) | researchgate.net |

| 5-chloro-N,N-dimethyltryptamine (2c) | Serotonin 5-HT7 | High (nM range) | researchgate.net |

| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | Serotonin Receptors | Not specified | researchgate.net |

| Indanone Derivative (Compound 21) | Serotonin 5-HT1A | 0.74 | nih.gov |

| Indanone Derivative (Compound 21) | Serotonin 5-HT7 | 8.4 | nih.gov |

Investigation of Allosteric Modulation Mechanisms

No specific research on the allosteric modulation mechanisms of this compound was found. However, the modulation of receptors like the nicotinic acetylcholine receptor by endogenous molecules can occur at sites distinct from the primary agonist binding site, indicating a potential for allosteric interactions. nih.gov

Antiproliferative and Apoptotic Mechanisms (In Vitro Studies)

The potential of this compound and its analogs as anticancer agents has been explored through in vitro studies, focusing on their ability to inhibit cell proliferation and induce programmed cell death (apoptosis).

Substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated potent antiproliferative and cytotoxic activity in various cancer cell lines. nih.gov One of the most active compounds in a study, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, which shares the halogenated 2-hydroxybenzamide core, was shown to induce apoptosis in a dose-dependent manner. nih.gov The mechanism of this apoptosis induction involved the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, N-substituted benzamides, as a class, have been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and subsequent activation of caspase-9. nih.gov These compounds can also induce a G2/M cell cycle block, which may or may not be directly linked to the induction of apoptosis. nih.gov

A study on a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which also contains a bromo-substituted aromatic ring, exhibited significant dose-dependent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.govnih.govresearchgate.net This suggests that the 5-bromo substitution may contribute to the antiproliferative effects of this class of compounds.

Table 3: In Vitro Antiproliferative Activity of Related Bromo-Substituted Compounds This table is interactive. You can sort and filter the data.

| Compound | Cell Line | IC50 | Assay | Source |

|---|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | MTT assay | nih.govresearchgate.net |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | MTT assay | nih.govresearchgate.net |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | Single-digit µM | Proliferation/Apoptosis Assays | nih.gov |

| Thienopyridine Derivative (7h) | HCT116 (Colon Cancer) | 25-50 nM | 3H Thymidine Incorporation | mdpi.com |

| Thienopyridine Derivative (7h) | MDA-MB-231 (Breast Cancer) | 25-50 nM | 3H Thymidine Incorporation | mdpi.com |

| Thienopyridine Derivative (7i) | HCT116 (Colon Cancer) | 25-50 nM | 3H Thymidine Incorporation | mdpi.com |

| Thienopyridine Derivative (7i) | MDA-MB-231 (Breast Cancer) | 25-50 nM | 3H Thymidine Incorporation | mdpi.com |

Cell Cycle Progression Analysis

While direct studies on the effect of this compound on cell cycle progression are not extensively documented, research on structurally related compounds provides insight into potential mechanisms. For instance, certain phytochemicals are known to induce cell cycle arrest. Treatment of HT29 human colon carcinoma cells with compounds like benzyl (B1604629) isothiocyanate has been shown to result in an accumulation of cells in the G2/M phase of the cell cycle nih.gov. This arrest is a crucial mechanism for preventing the proliferation of cancer cells nih.gov.

Similarly, a synthesized stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), a compound also containing a bromo-substituted aromatic ring, was found to be a potent inhibitor of cancer cell growth. Investigations into its mechanism revealed that BCS induces cell cycle arrest at the G2/M phase in human lung cancer cells (A549) in a time-dependent manner nih.gov. This effect was correlated with the down-regulation of the checkpoint protein cyclin B1, a key regulator of the G2/M transition nih.gov. These findings on related bromo-compounds suggest that the 5-bromo-2-hydroxybenzamide scaffold could be a fruitful area for investigating agents that modulate cell cycle progression.

Apoptosis Induction Pathways (e.g., Caspase Activation, Nuclear Disintegration, Chromatin Fragmentation)

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research into compounds related to this compound has revealed significant effects on apoptotic pathways.

The bromo-stilbene derivative, BCS, not only arrests the cell cycle but also subsequently induces apoptosis, as indicated by an increase in the sub-G1 phase DNA content, morphological changes, and DNA fragmentation nih.gov. Mechanistically, treatment with BCS led to an elevation in the expression of the pro-apoptotic protein p53 and the release of cytochrome c into the cytosol, a key event in the intrinsic pathway of apoptosis nih.gov.

In another study, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) (BFB), a derivative of dl-3-n-butylphthalide (NBP), demonstrated neuroprotective effects by suppressing apoptosis in PC12 cells exposed to oxidative stress nih.gov. BFB was found to reverse the increase in the Bax/Bcl-2 ratio and the ratio of cleaved caspase-3 to caspase-3, both of which are critical markers of apoptosis nih.gov. The BCL-2 protein family plays an essential role in regulating mitochondrial outer membrane permeabilization (MOMP), a critical step that leads to caspase activation and apoptotic cell death nih.gov. These studies underscore the potential for bromo-substituted aromatic compounds to modulate key apoptotic signaling pathways.

Identification of Intracellular Molecular Targets (e.g., Tubulin Polymerization Inhibition)

The identification of specific intracellular targets is crucial for understanding the mechanism of action of a potential drug. For many anticancer agents, the microtubule network, composed of tubulin polymers, is a key target. Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis.

While direct evidence for this compound is limited, studies on similar structures are informative. For example, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were shown to inhibit the growth of several human cancer cell lines nih.gov. Further investigation revealed that the most potent of these compounds led to cell cycle arrest at the G2/M phase by effectively inhibiting tubulin polymerization nih.gov. Molecular docking studies supported these findings, indicating that this class of compounds could bind to the colchicine-binding site of tubulin nih.gov. This suggests that the salicylamide scaffold, which is present in this compound, is a promising starting point for the development of tubulin polymerization inhibitors.

Antimicrobial and Antioxidant Research

In addition to anticancer research, salicylamide derivatives have been investigated for their antimicrobial and antioxidant properties. The rise of antibiotic resistance necessitates the exploration of new antimicrobial therapies nih.gov.

Antibacterial Activity and Spectrum of Action against Pathogenic Strains (In Vitro)

Research has demonstrated the antibacterial potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. In vitro screening of these compounds showed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 5.0 mg/mL nih.gov. In contrast, these specific derivatives showed no inhibition against Gram-negative bacteria nih.gov.

Other related structures have also been explored. A study on 5-bromo-N-alkylthiophene-2-sulfonamides revealed potent antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a highly resistant pathogenic strain. One of the synthesized compounds exhibited a low MIC of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL nih.govresearchgate.net. This highlights the potential of incorporating a 5-bromo-substituent in designing new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Related Bromo-Benzamide and Sulfonamide Derivatives

| Compound Class | Pathogenic Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |

| 5-bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae (NDM-1) | 0.39 μg/mL | nih.govresearchgate.net |

Antifungal Activity Assessment (In Vitro)

The antifungal properties of this compound and its analogues have also been a subject of investigation. A study focusing on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives tested their efficacy against phytopathogenic fungi and a common yeast researchgate.net.

The results indicated that Saccharomyces cerevisiae was slightly more sensitive than the filamentous fungi tested. The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, showed a minimum inhibitory concentration (MIC) of 0.3125 g/L against S. cerevisiae and 0.625 g/L against Fusarium oxysporum and Sclerotinia sclerotiorum researchgate.net. This demonstrates a broad spectrum of antifungal activity for this class of compounds. Other research on arylsulfonamide-based compounds has also shown fungistatic activity against various Candida species nih.gov.

Table 2: In Vitro Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide

| Fungal Strain | Activity (MIC) | Reference |

|---|---|---|

| Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

| Fusarium oxysporum | 0.625 g/L | researchgate.net |

| Sclerotinia sclerotiorum | 0.625 g/L | researchgate.net |

Antioxidant Mechanisms and Free Radical Scavenging Assays (In Vitro)

Antioxidants are of increasing interest for their potential to prevent damage from free radicals in the human body mdpi.com. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for determining the antioxidant ability of various compounds mdpi.comnih.gov. This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically nih.gov.

Molecular Recognition and Interaction Studies

No specific studies characterizing the biomolecular interactions of this compound have been identified in the current body of scientific literature. Research on analogous compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, has explored interactions with macromolecules like β-cyclodextrin, indicating the potential for this class of molecules to engage in complex formation. However, without direct experimental or computational data for this compound, any discussion of its specific binding modes, affinities, or the thermodynamic drivers of its interactions would be purely speculative.

Similarly, there is no available research that characterizes the interactions of this compound with proteins at non-catalytic sites. While in silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the binding of similar compounds to various protein targets, no such studies have been published for this compound. Therefore, details regarding its potential allosteric binding, interactions with regulatory domains, or its binding to protein-protein interfaces are not available.

Due to the absence of specific research data for this compound in the requested areas, data tables and detailed research findings as specified in the content inclusions cannot be generated.

Future Research Directions and Advanced Applications of N Allyl 5 Bromo 2 Hydroxybenzamide

Development of Structure-Activity Relationship (SAR) Hypotheses for N-Allyl-5-bromo-2-hydroxybenzamide Analogues

The establishment of a robust Structure-Activity Relationship (SAR) is fundamental to transforming a lead compound into a optimized clinical candidate. drugdesign.org For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogues to decipher the contribution of each molecular fragment to its activity. Key hypotheses revolve around modifications at several critical positions: the N-allyl group, the C5-bromo substituent, and the C2-hydroxyl group.

The N-Allyl Group: The allyl moiety offers a site for probing steric and electronic requirements. It can be hypothesized that the size and flexibility of this group are important for target engagement. Replacing the allyl group with various alkyl chains of different lengths (e.g., methyl, ethyl, propyl) or cyclic structures could reveal the presence of a specific hydrophobic pocket. drugdesign.org The inactivity of certain cyclic derivatives in other scaffolds suggests that excessive bulk can be detrimental. drugdesign.org

The 5-Bromo Substituent: The bromine atom at the C5 position significantly influences the electronic properties and lipophilicity of the aromatic ring. A key SAR hypothesis is that this position is critical for activity. Replacing bromine with other halogens (F, Cl, I) would modulate both steric bulk and electronic effects, while introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups would further clarify the electronic demands of the target's binding site. mdpi.com

The 2-Hydroxyl and Amide Groups: The salicylamide (B354443) core, containing a phenolic hydroxyl group and an amide linkage, is likely crucial for forming key hydrogen bonds with a biological target. drugdesign.org The hydroxyl group may act as a hydrogen bond donor, and the amide N-H could function similarly, while the carbonyl oxygen can act as a hydrogen bond acceptor. drugdesign.org It is hypothesized that masking the hydroxyl group (e.g., through methylation to form a methoxy (B1213986) group) would lead to a significant loss of activity, confirming its role in binding. nih.gov

A summary of hypothetical modifications and their expected contributions to SAR is presented below.

| Molecular Region | Proposed Modification | Rationale for Modification | Hypothesized Impact on Activity |

|---|---|---|---|

| N-Allyl Group | Replace with saturated alkyl chains (e.g., n-propyl) | To assess the importance of the double bond for binding or metabolic stability. | May increase or decrease potency depending on target interaction. |

| N-Allyl Group | Replace with bulkier groups (e.g., benzyl (B1604629), cyclohexyl) | To probe the size of the binding pocket. | Likely to decrease activity if the pocket is sterically constrained. |

| 5-Bromo Substituent | Replace with other halogens (F, Cl, I) | To evaluate the influence of electronegativity and atomic radius. | Activity may vary; could fine-tune electronic properties for optimal binding. |

| 5-Bromo Substituent | Replace with non-halogen groups (e.g., -CH₃, -NO₂) | To determine if a halogen is essential for activity. | Could lead to a significant loss of potency, highlighting the importance of the bromo group. |

| 2-Hydroxyl Group | Convert to a methoxy group (-OCH₃) | To test the necessity of the hydrogen bond donating capability. nih.gov | Expected to abolish or significantly reduce activity. nih.gov |

| Amide Linkage | Introduce substituents on the amide nitrogen | To explore additional binding interactions. | Generally not tolerated unless a specific pocket exists. |

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency, Selectivity, and Desired Biological Profiles

Guided by SAR hypotheses, the rational design of new derivatives aims to systematically optimize the lead compound. The synthesis of these novel analogues would likely start from commercially available precursors like 5-bromosalicylamide (B1265511). researchgate.netnih.gov The general synthetic approach often involves the reaction of a salicylic (B10762653) acid derivative with an appropriate amine. nanobioletters.com

The design strategy would focus on creating focused libraries of compounds, where one part of the molecule is varied while the others are kept constant. For instance:

N-Substituent Library: Based on the core structure of 5-bromo-2-hydroxybenzamide, a series of N-substituted analogues could be synthesized to explore the binding pocket that accommodates the allyl group. researchgate.net

C5-Position Library: Another set of derivatives would maintain the N-allyl group while modifying the C5 position on the aromatic ring to optimize electronic and hydrophobic interactions.

Scaffold Hopping: More advanced design might involve replacing the entire benzamide (B126) scaffold with other heterocyclic cores while retaining key pharmacophoric features, such as the spatial arrangement of the hydrogen bond donors and acceptors.

The table below outlines examples of rationally designed derivatives and the scientific reasoning behind their synthesis.

| Proposed Derivative Name | Modification from Parent Compound | Design Rationale | Primary Goal |

|---|---|---|---|

| N-Propyl-5-bromo-2-hydroxybenzamide | Allyl group is saturated to a propyl group. | To eliminate the reactivity of the double bond and assess its electronic contribution. | Improve metabolic stability and probe electronic requirements. |

| N-Allyl-5-chloro-2-hydroxybenzamide | Bromine at C5 is replaced with chlorine. | To reduce the size and alter the electronics at the C5 position. | Enhance selectivity and fine-tune binding affinity. |

| N-Allyl-5-iodo-2-hydroxybenzamide | Bromine at C5 is replaced with iodine. | To increase the size and polarizability at the C5 position, potentially forming halogen bonds. | Increase potency through stronger target interactions. |

| N-Benzyl-5-bromo-2-hydroxybenzamide | Allyl group is replaced with a benzyl group. | To introduce an aromatic ring and explore potential pi-stacking interactions. acs.org | Probe for additional hydrophobic/aromatic binding sites. |

| N-Allyl-2-hydroxy-5-(trifluoromethyl)benzamide | Bromine at C5 is replaced with a CF₃ group. | To introduce a strong electron-withdrawing group and test electronic hypotheses. | Optimize electronic complementarity with the target. |

Exploration of this compound as a Molecular Probe for Biological Pathways

A molecular probe is a modified version of a bioactive compound that carries a reporter tag, allowing researchers to study its interactions, identify its targets, and visualize its location within cells or tissues. This compound could be developed into a valuable molecular probe. The N-allyl group, if determined by SAR studies to be tolerant of modification, serves as a prime handle for chemical ligation.

Strategies for converting the parent compound into a molecular probe include:

Fluorescent Tagging: Attaching a fluorophore (e.g., fluorescein, rhodamine) to the allyl group. This would enable the use of techniques like fluorescence microscopy and flow cytometry to visualize the compound's uptake and subcellular distribution.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would allow for the isolation of the compound's binding partners (i.e., its protein targets) from cell lysates via affinity purification with streptavidin beads, a crucial step in target deconvolution.

Photo-affinity Labeling: Introducing a photo-reactive group (e.g., an azide (B81097) or diazirine) would enable the probe to form a permanent, covalent bond with its target upon UV irradiation. This is a powerful method for unequivocally identifying the direct binding partners of a compound.

The development of such probes would be instrumental in elucidating the mechanism of action of this compound and uncovering the biological pathways it modulates.

Investigation of Catalytic Applications and Potential in Material Science

Beyond biological applications, the chemical structure of this compound suggests potential uses in catalysis and material science.

Catalysis: The salicylamide moiety, with its phenolic hydroxyl and amide groups, can act as a bidentate ligand, chelating various metal ions. For instance, the related compound 5-Bromo-2-hydroxybenzaldehyde is known to form a copper complex. biosynth.com Metal complexes of this compound could be synthesized and screened for catalytic activity in a range of organic transformations, such as oxidation, reduction, or cross-coupling reactions. The electronic properties conferred by the bromo-substituent and the steric environment created by the N-allyl group could lead to unique reactivity and selectivity.

Material Science: The presence of a reactive allyl group opens the door to polymerization. This compound could serve as a functional monomer. Its incorporation into polymer chains could imbue the resulting material with specific properties derived from the bromo-salicylamide unit, such as:

Antimicrobial Surfaces: The salicylamide scaffold is present in compounds with known antimicrobial activity.

Flame Retardants: Brominated compounds are widely used as flame retardants.

UV-Absorbing Materials: The aromatic structure suggests potential for UV absorption and protection.

Research in this area would involve synthesizing polymers containing this monomer and characterizing their physical, chemical, and functional properties.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the optimization of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial SAR data are generated (as described in 6.1 and 6.2), ML algorithms can be used to build QSAR models. These models learn the complex, non-linear relationships between the chemical structures of the analogues and their biological activities. A well-trained QSAR model can then predict the potency of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and avoid synthesizing inactive ones. nih.gov

De Novo Design: Generative AI models can be trained on the structural rules of the this compound chemical space. These models can then design entirely new molecules, optimized for predicted potency and other desirable properties (e.g., solubility, low toxicity), that medicinal chemists may not have conceived of.

Molecular Docking and Simulation: While not strictly AI, molecular docking simulations are often enhanced by ML. nih.govresearchgate.net If a protein target is identified, docking can predict how different analogues bind. nih.gov ML can score these binding poses more accurately or be used to analyze the large datasets generated from molecular dynamics simulations, providing deeper insights into the binding process and guiding the next round of rational design.

By combining these computational approaches with traditional synthesis and testing, the research and development timeline for novel this compound-based agents can be dramatically shortened.

Q & A

Q. What are the common synthetic routes for preparing n-Allyl-5-bromo-2-hydroxybenzamide, and what experimental conditions are critical for yield optimization?

The synthesis of brominated hydroxybenzamide derivatives typically involves condensation reactions. For example, 5-bromo salicylaldehyde derivatives can undergo Schiff base formation with amines under reflux in ethanol, catalyzed by acetic acid . Key parameters include:

- Catalyst selection : Acetic acid (2–3 drops) enhances imine bond formation.

- Reaction time : 4–5 hours under reflux ensures completion (monitored via TLC).

- Purification : Crystallization from ethanol improves purity . For allyl-substituted analogs, allylation of the hydroxy group may require protection/deprotection strategies to avoid side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- NMR : The allyl group shows distinct protons at δ 5.1–5.9 ppm (CH₂=CH₂) and δ 4.5–4.8 ppm (N–CH₂). The aromatic protons of the 5-bromo-2-hydroxybenzamide moiety appear as a doublet (J = 8–9 Hz) due to bromine’s deshielding effect .

- IR : A strong absorption band near 1660 cm⁻¹ confirms the amide C=O stretch, while O–H (phenolic) appears as a broad peak at 3200–3400 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (S22) .

- Storage : Keep in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures of this compound derivatives?